molecular formula C16H24F2N2O4 B1675703 LY-466195 CAS No. 317844-33-0

LY-466195

Cat. No.: B1675703
CAS No.: 317844-33-0
M. Wt: 346.37 g/mol
InChI Key: OXQXJYQSWZFDBB-WJTVCTBASA-N
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Description

LY466195 is a selective and competitive antagonist of the kainate receptor, specifically targeting the GLUK5 subunit. This compound has been extensively studied for its potential therapeutic applications, particularly in the context of neurological and psychiatric disorders. LY466195 has shown promise in modulating neurotransmission and has been investigated for its effects on ethanol consumption and withdrawal symptoms in animal models .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of LY466195 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product yield and purity .

Industrial Production Methods: Industrial production of LY466195 follows similar synthetic routes but is optimized for large-scale manufacturing. This involves scaling up the reaction volumes, optimizing reaction times, and ensuring consistent quality control measures. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions: LY466195 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated or hydrogenated products .

Scientific Research Applications

    Chemistry: Used as a tool compound to study the function of kainate receptors and their role in neurotransmission.

    Biology: Investigated for its effects on neuronal activity and synaptic plasticity.

    Medicine: Explored as a potential therapeutic agent for treating neurological and psychiatric disorders, including alcohol use disorder and epilepsy.

    Industry: Utilized in the development of new pharmacological agents targeting kainate receptors

Mechanism of Action

LY466195 exerts its effects by selectively binding to the GLUK5 subunit of kainate receptors, thereby inhibiting their activity. This antagonism modulates the excitatory neurotransmission mediated by glutamate, leading to changes in neuronal activity and synaptic plasticity. The compound’s effects on ethanol consumption and withdrawal symptoms are thought to be mediated through its influence on the reward pathways and neurotransmitter systems involved in addiction .

Comparison with Similar Compounds

Uniqueness of LY466195: LY466195 is unique in its high selectivity and competitive antagonism of the GLUK5 subunit of kainate receptors. This specificity allows for more targeted modulation of excitatory neurotransmission, reducing the likelihood of off-target effects seen with less selective compounds .

Properties

CAS No.

317844-33-0

Molecular Formula

C16H24F2N2O4

Molecular Weight

346.37 g/mol

IUPAC Name

(3S,4aR,6S,8aR)-6-[[(2S)-2-carboxy-4,4-difluoropyrrolidin-1-yl]methyl]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid

InChI

InChI=1S/C16H24F2N2O4/c17-16(18)5-13(15(23)24)20(8-16)7-9-1-2-10-6-19-12(14(21)22)4-11(10)3-9/h9-13,19H,1-8H2,(H,21,22)(H,23,24)/t9-,10-,11+,12-,13-/m0/s1

InChI Key

OXQXJYQSWZFDBB-WJTVCTBASA-N

Isomeric SMILES

C1C[C@H]2CN[C@@H](C[C@H]2C[C@H]1CN3CC(C[C@H]3C(=O)O)(F)F)C(=O)O

SMILES

C1CC2CNC(CC2CC1CN3CC(CC3C(=O)O)(F)F)C(=O)O

Canonical SMILES

C1CC2CNC(CC2CC1CN3CC(CC3C(=O)O)(F)F)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

6-((2-carboxy-4,4-difluoro-1-pyrrolidinyl)methyl)decahydro-3-isoquinolinecarboxylic acid
LY 466195
LY-466195
LY466195

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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